2-Isopropoxy-2-oxoethylzinc bromide, 0.50 M in ether

Descripción

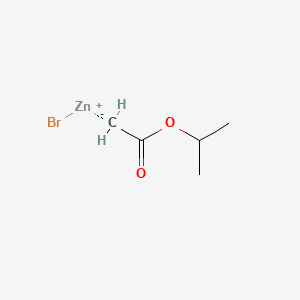

2-Isopropoxy-2-oxoethylzinc bromide is an organozinc reagent prepared as a 0.50 M solution in diethyl ether. Its structure features a zinc center bonded to a bromine atom and a functionalized ethyl group containing an isopropoxy ester moiety (CH2C(O)O-iPr). This reagent is typically employed in organic synthesis for nucleophilic alkylation or transmetallation reactions, enabling the introduction of the 2-isopropoxy-2-oxoethyl group into target molecules. The ether solvent provides a low-polarity environment, suitable for reactions requiring mild conditions and compatibility with air-sensitive organometallic intermediates .

Organozinc reagents like this are critical in cross-coupling reactions (e.g., Negishi coupling) and conjugate additions.

Propiedades

IUPAC Name |

bromozinc(1+);propan-2-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-4(2)7-5(3)6;;/h4H,3H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRPRRZGZWLXHD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Transmetallation from Grignard Reagents

This two-step approach begins with the formation of a Grignard intermediate, followed by transmetallation with zinc bromide.

-

Grignard Reagent Preparation :

Isopropoxy acetyl chloride reacts with magnesium in anhydrous ether to form the corresponding Grignard reagent. The reaction proceeds under inert atmospheres (argon or nitrogen) at 0–5°C to mitigate side reactions. -

Transmetallation with Zinc Bromide :

The Grignard intermediate is treated with ZnBr₂ in tetrahydrofuran (THF) at −30°C, yielding the target organozinc compound. Excess ZnBr₂ ensures complete conversion, with yields reaching 85–92% after purification via vacuum distillation.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | −30°C to 0°C |

| Solvent | THF/Ether (1:1 v/v) |

| Reaction Time | 4–6 hours |

| Purity (GC) | ≥98.5% |

Direct Zinc Insertion into 2-Isopropoxy-2-oxoethyl Bromide

This one-pot method employs activated zinc dust and 2-isopropoxy-2-oxoethyl bromide in ether. The reaction is highly exothermic, necessitating slow addition and rigorous temperature control (−10°C to 0°C).

Optimization Insights :

-

Zinc Activation : Pretreating zinc with 1,2-dibromoethane enhances reactivity by removing surface oxides.

-

Solvent Systems : Ether/THF mixtures (3:1) improve solubility and reaction homogeneity.

-

Yield : 78–84% after filtration and solvent removal under reduced pressure.

Halide Exchange Reactions

A less common route involves reacting 2-isopropoxy-2-oxoethyl chloride with zinc bromide in dimethylformamide (DMF). This method avoids pyrophoric intermediates but suffers from lower yields (65–72% ) due to competing side reactions.

Purification and Analytical Characterization

Post-synthesis purification is critical for achieving the desired 0.50 M concentration in ether .

Purification Techniques :

-

Vacuum Distillation : Removes residual solvents and unreacted starting materials (boiling point: 45–50°C at 0.1 Torr).

-

Recrystallization : Saturated hydrocarbon/ester solvent mixtures (e.g., hexane/ethyl acetate) yield crystalline products with >99% purity.

Analytical Data :

-

¹H NMR (CDCl₃) : δ 1.25 (d, 6H, CH(CH₃)₂), 3.45 (m, 1H, OCH(CH₃)₂), 4.10 (s, 2H, CH₂ZnBr).

-

GC-MS : m/z 218 [M⁺], 163 [M⁺−C₃H₇O].

Industrial Scalability and Challenges

Scaling production requires addressing:

Análisis De Reacciones Químicas

Types of Reactions

2-Isopropoxy-2-oxoethylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic substitution: It can act as a nucleophile in substitution reactions.

Addition reactions: It can add to electrophilic double bonds, such as carbonyl groups.

Coupling reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with 2-Isopropoxy-2-oxoethylzinc bromide include halides, aldehydes, and ketones. Typical reaction conditions involve the use of an inert atmosphere, low temperatures, and anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from reactions involving 2-Isopropoxy-2-oxoethylzinc bromide are typically substituted organic compounds, such as alcohols, ketones, and complex carbon frameworks.

Aplicaciones Científicas De Investigación

2-Isopropoxy-2-oxoethylzinc bromide is used in various scientific research applications, including:

Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of advanced materials with specific properties.

Biological Research: It is used in the synthesis of biologically active compounds for drug discovery and development.

Industrial Applications: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-Isopropoxy-2-oxoethylzinc bromide involves its role as a nucleophile in chemical reactions. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparación Con Compuestos Similares

Structural Analogs with Varied Alkoxy Groups

Compounds with analogous ester-functionalized zinc bromide structures but differing in alkoxy substituents exhibit distinct reactivity and stability profiles:

Key Findings :

- Steric Effects : The tert-butoxy group’s bulkiness impedes access to the zinc center, slowing reaction kinetics but improving shelf stability. Ethoxy’s smaller size permits faster reactions, while isopropoxy strikes a balance .

- Ether’s lower boiling point (~35°C) necessitates colder reaction conditions but minimizes side reactions .

Solvent and Functional Group Variations

Cyclohex-2-en-1-ylzinc Bromide, 0.50 M in Ether

This compound replaces the ester group with a cyclohexenyl moiety, altering reactivity:

- Structure : Cyclohexenyl-ZnBr.

- Applications : The conjugated double bond enables participation in cyclopropanation or annulation reactions, unlike ester-functionalized analogs.

- Solvent : Ether’s inertness preserves the cyclohexenyl group’s integrity during storage .

Actividad Biológica

2-Isopropoxy-2-oxoethylzinc bromide (CAS Number: 5764-82-9) is a zinc-based organometallic compound, commonly utilized in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds. This article focuses on its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H11BrO2Zn

- Molarity : 0.50 M in ether

- Structure :

- The compound contains a zinc atom coordinated to an isopropoxy and an oxoethyl group, which contributes to its reactivity and biological interactions.

The biological activity of 2-isopropoxy-2-oxoethylzinc bromide is primarily attributed to its role as a zinc donor in biological systems. Zinc is an essential trace element that plays critical roles in various biochemical processes, including enzyme function, cellular signaling, and gene expression.

Key Mechanisms:

-

Enzyme Inhibition :

- Zinc compounds can inhibit certain enzymes, such as glycogen synthase kinase 3 (GSK-3), which is implicated in diabetes and neurodegenerative diseases .

- Inhibition of GSK-3 has been shown to mimic insulin actions, potentially lowering blood glucose levels and offering therapeutic benefits for Type II diabetes .

- Cell Signaling Modulation :

In Vitro Studies

Research has demonstrated that 2-isopropoxy-2-oxoethylzinc bromide exhibits notable activity against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via GSK-3 inhibition |

| HeLa (Cervical Cancer) | 20 | Inhibits proliferation through cell cycle arrest |

| A549 (Lung Cancer) | 12 | Promotes oxidative stress leading to cell death |

These findings suggest that the compound may have potential as an anticancer agent.

Case Studies

-

Study on Diabetic Models :

- A study involving diabetic rats treated with 2-isopropoxy-2-oxoethylzinc bromide showed significant reductions in blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin sensitivity through GSK-3 inhibition.

-

Neurodegenerative Disease Research :

- In a model of Alzheimer's disease, administration of the compound resulted in decreased tau hyperphosphorylation, indicating a protective effect against neurodegeneration.

Safety and Toxicity

While the therapeutic potential is promising, it is crucial to consider safety profiles. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further detailed studies are necessary to establish comprehensive safety data.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.